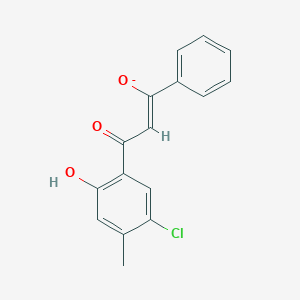
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate typically involves the condensation of 5-chloro-2-hydroxy-4-methylbenzaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Formation of 5-chloro-2-hydroxy-4-methylbenzaldehyde or 5-chloro-2-hydroxy-4-methylbenzoic acid.
Reduction: Formation of 3-(5-chloro-2-hydroxy-4-methyl-phenyl)-3-hydroxy-1-phenyl-prop-1-en-1-olate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate involves its interaction with various molecular targets and pathways. The compound’s hydroxy and chloro groups allow it to form hydrogen bonds and engage in electrophilic and nucleophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxy-4-methylbenzaldehyde: Shares the chloro and hydroxy groups but lacks the extended conjugated system.
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-pyrazole: Contains a pyrazole ring instead of the enone structure.
5-Chloro-2-hydroxy-4-methylacetophenone: Similar structure but with a different functional group arrangement.
Uniqueness
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate is unique due to its combination of functional groups and extended conjugated system, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C16H12ClO3- |
|---|---|
Molecular Weight |
287.71 g/mol |
IUPAC Name |
(Z)-3-(5-chloro-2-hydroxy-4-methylphenyl)-3-oxo-1-phenylprop-1-en-1-olate |
InChI |
InChI=1S/C16H13ClO3/c1-10-7-15(19)12(8-13(10)17)16(20)9-14(18)11-5-3-2-4-6-11/h2-9,18-19H,1H3/p-1/b14-9- |
InChI Key |
YYFKHVARDOQMEW-ZROIWOOFSA-M |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)C(=O)/C=C(/C2=CC=CC=C2)\[O-])O |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)C=C(C2=CC=CC=C2)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















